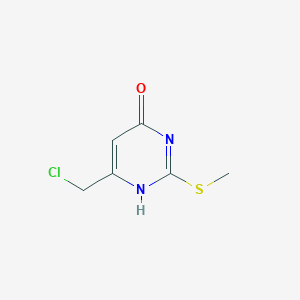![molecular formula C14H20N2O B7777187 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine](/img/structure/B7777187.png)
1'-Methylspiro[chroman-2,4'-piperidin]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methylspiro[chroman-2,4’-piperidin]-4-amine is a complex organic compound characterized by a spiro linkage between a chroman and a piperidine ring This compound is notable for its unique structural features, which include a spiro junction at the 2,4’-positions of the chroman and piperidine rings, respectively The presence of a methyl group at the 1’ position and an amine group at the 4 position of the piperidine ring further distinguishes this compound
Preparation Methods
The synthesis of 1’-Methylspiro[chroman-2,4’-piperidin]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.
Spiro Formation: The spiro linkage is introduced by reacting the chroman derivative with a suitable piperidine precursor. This step often involves condensation and cyclization reactions.
Introduction of Functional Groups: The methyl group at the 1’ position and the amine group at the 4 position are introduced through selective alkylation and amination reactions, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1’-Methylspiro[chroman-2,4’-piperidin]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Cyclization: Intramolecular cyclization reactions can further modify the spiro structure, potentially leading to new ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: The compound’s pharmacological potential is being explored for therapeutic applications, such as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: In the industrial sector, it may be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1’-Methylspiro[chroman-2,4’-piperidin]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecules. Pathways involved in its action may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways.
Comparison with Similar Compounds
1’-Methylspiro[chroman-2,4’-piperidin]-4-amine can be compared with other spirocyclic compounds, such as:
6-Methylspiro[chroman-2,4’-piperidin]-4-one: Similar in structure but lacks the amine group, which may affect its biological activity.
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one:
7-Methoxyspiro[chroman-2,4’-piperidine] hydrochloride: Features a methoxy group, which can influence its reactivity and interactions.
The uniqueness of 1’-Methylspiro[chroman-2,4’-piperidin]-4-amine lies in its specific functional groups and spiro linkage, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14/h2-5,12H,6-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMQOWLLXKURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


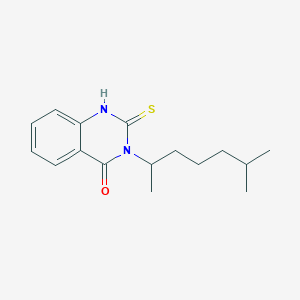
![3-[6-(diethylsulfamoyl)-3-propyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777138.png)

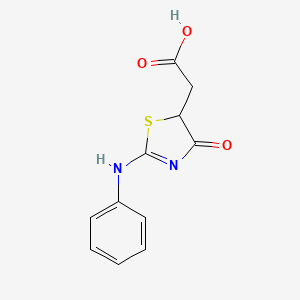
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B7777171.png)

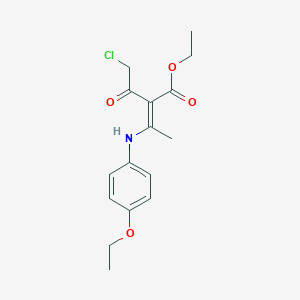
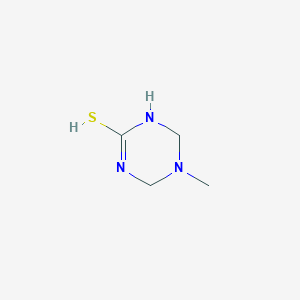
![2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777210.png)
![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)
![2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777220.png)
